Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate
Overview
Description
Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate: is a synthetic organic compound that belongs to the class of fluorinated phenanthrene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate typically involves multi-step organic reactions. A common approach might include:
Starting Material Preparation: Synthesis begins with the preparation of the phenanthrene core, which can be achieved through Friedel-Crafts acylation of benzene derivatives.
Fluorination: Introduction of fluorine atoms at specific positions on the phenanthrene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the fluorinated phenanthrene derivative with methyl 2-fluoropropanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic materials.
Biology
In biological research, fluorinated compounds are often studied for their potential as enzyme inhibitors or receptor ligands due to the unique properties imparted by fluorine atoms.
Medicine
In medicinal chemistry, fluorinated phenanthrene derivatives might be explored for their potential as pharmaceutical agents, particularly in the treatment of diseases where fluorine’s bioisosteric properties are beneficial.
Industry
Industrially, such compounds could be used in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6,8-difluorophenanthren-1-yl)-2-chloropropanoate
- Methyl 2-(6,8-difluorophenanthren-1-yl)-2-bromopropanoate
- Methyl 2-(6,8-difluorophenanthren-1-yl)-2-iodopropanoate
Uniqueness
Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties compared to its halogenated analogs. These properties might include increased metabolic stability, altered lipophilicity, and enhanced binding interactions in biological systems.
Properties
IUPAC Name |
methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O2/c1-18(21,17(22)23-2)15-5-3-4-11-12(15)6-7-13-14(11)8-10(19)9-16(13)20/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMUPDHMXYBTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CC3=C2C=C(C=C3F)F)(C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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